N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide - 1705864-52-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide

Catalog Number: EVT-3009775
CAS Number: 1705864-52-3
Molecular Formula: C22H18N4O4
Molecular Weight: 402.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2-Methylbenzoxazol-6-yl)-3-[1,5]naphthyridin-4-yl urea (SB 334867) []

  • Compound Description: SB 334867 is a selective antagonist of the orexin 1 receptor (OX1). It is known to block the antinociceptive effects of orexin A in the ventrolateral periaqueductal gray (vlPAG) of rats. []

2. N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 29) []

  • Compound Description: Compound 29 is a selective antagonist of the orexin 2 receptor (OX2). Unlike SB 334867, it did not block the antinociceptive effects of orexin A in the vlPAG. []

3. (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-napthalenylmethanone (WIN 55,212-2) [, , , , ]

  • Compound Description: WIN 55,212-2 is a potent agonist for both cannabinoid receptors (CB1 and CB2). It has been shown to mimic the effects of orexin A in the vlPAG, leading to antinociception. [] Additionally, it induces growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells. []

4. 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide (AM 251) []

  • Compound Description: AM 251 is a selective antagonist of the CB1 receptor. It has been shown to reverse the antinociceptive effects induced by both orexin A and WIN 55,212-2. []

5. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A) [, , , ]

  • Compound Description: SR141716A (also known as rimonabant) is a selective CB1 receptor antagonist. It can block apoptosis induced by cannabinoid agonists in MCL cells. [] Additionally, it has been shown to attenuate sensory neurogenic relaxation in rat mesenteric arterial beds. []

6. N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528) [, , , ]

  • Compound Description: SR144528 is a selective antagonist of the CB2 receptor. Like SR141716A, it can abrogate caspase-3 activity induced by cannabinoid agonists in MCL cells, indicating involvement of both CB1 and CB2 receptors in this process. [] It has also been shown to be ineffective in preventing the inhibitory actions of CB1/CB2 agonists on sensory neurogenic relaxation in rat mesenteric arterial beds. []

7. (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) [, , , ]

    8. (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran JWH133) [, ]

      9. (−)-trans-Δ9-tetrahydrocannabinol []

      • Compound Description: (−)-trans-Δ9-tetrahydrocannabinol (THC) is a classical cannabinoid and an agonist for both CB1 and CB2 receptors, albeit with lower efficacy compared to other cannabinoid ligands in inhibiting adenylyl cyclase activity. It fails to recruit arrestins, indicating a bias towards G-protein coupling. []

      10. (−)-(6aR,7,10,10aR)-tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233) []

      • Compound Description: KM233 is a classic cannabinoid ligand and exhibits low efficacy as an agonist for CB1 and CB2 receptors in inhibiting adenylyl cyclase activity. It does not recruit arrestins, indicating a bias towards G-protein coupling. []

      11. (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633) & (6aR,10aR)-3-(1,1-dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656) []

      • Compound Description: Both L759633 and L759656 are classic cannabinoid ligands and show no efficacy in inhibiting adenylyl cyclase activity, indicating a lack of agonist activity at both CB1 and CB2 receptors in this pathway. []

      12. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144) []

      • Compound Description: UR144 is an aminoalkylindole and displays arrestin-biased agonism at the CB2 receptor. It effectively recruits arrestins but shows no significant inhibition of adenylyl cyclase activity. []

      13. 3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710) []

      • Compound Description: AM1710 is a cannabilactone and acts as an agonist at the CB2 receptor, displaying efficacy in inhibiting adenylyl cyclase activity comparable to CP55940, though with lower potency. []

      14. 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258) []

      • Compound Description: SR144258 is a diarylpyrazole and acts as an inverse agonist at both CB1 and CB2 receptors, increasing adenylyl cyclase activity and reducing arrestin recruitment. []

      15. 6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630) []

      • Compound Description: AM630 is an aminoalkylindole and exhibits functional selectivity at the CB2 receptor. It acts as an inverse agonist in adenylyl cyclase assays but displays low efficacy as an agonist in arrestin recruitment assays. []

      16. N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907) []

      • Compound Description: JTE907 is a carboxamide and demonstrates functional selectivity at the CB2 receptor, acting as an inverse agonist in adenylyl cyclase assays but exhibiting low efficacy as an agonist in arrestin recruitment assays. []

      17. 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) []

      • Compound Description: SR147778 is a pyrazole derivative and a potent, selective, and orally active CB1 receptor antagonist. It displays high affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors. It antagonizes various pharmacological effects induced by CB1 agonists. []

      18. 6-methoxy-2-(4-methoxyphenyl)benzo[b]-thien-3-yl][4-cyanophenyl]methanone (LY320135) [, ]

      • Compound Description: LY320135 is a selective CB1 receptor antagonist. It blocks the effects of CB1 agonists in various assays, including (R)-methanandamide-mediated nitric oxide production in rabbit aortic endothelial cells. [] Additionally, it is ineffective in preventing the inhibitory actions of CB1/CB2 agonists on sensory neurogenic relaxation in rat mesenteric arterial beds when used at concentrations selective for CB1 receptors. []

      19. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) []

      • Compound Description: CD-PPB acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. It enhances the activity of these receptors. []

      20. 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) []

      • Compound Description: VU-71 is a positive allosteric modulator selective for the metabotropic glutamate receptor subtype 1 (mGluR1). It enhances the activity of mGluR1. []

      21. (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476), ethyl diphenylacetylcarbamate (Ro 01-6128), and butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853) []

      • Compound Description: These compounds all act as positive allosteric modulators of mGluR1, enhancing its activity. []

      22. [3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127) []

      • Compound Description: R214127 is a high-affinity radioligand used to study the allosteric antagonist binding site on mGluR1. []

      23. Ceruletide []

      • Compound Description: Ceruletide is a decapeptide analog of cholecystokinin (CCK) that acts as a potent agonist at both CCKA and CCKB receptors. It has been investigated for its potential neuroprotective effects, particularly in preventing carbon monoxide-induced amnesia in mice. []

      24. (+)-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine maleate (MK-801) []

      • Compound Description: MK-801 (dizocilpine) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has shown neuroprotective effects in various models, including carbon monoxide-induced amnesia in mice. []

      25. 3S-(-)-N-[2,3-dihydro-1-methyl-2-oxo-S-phenyl-1H-1,4- benzodiazepine-3-yl]-1H-indole-2-carboxamide (L-364,718) []

      • Compound Description: L-364,718 is a selective CCKA receptor antagonist. It has been used to investigate the role of CCKA receptors in various physiological processes. []

      26. [3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-yl]-N'-[3-methyl-phenyl]urea (L-365,260) []

      • Compound Description: L-365,260 is a CCKB receptor antagonist. It has been employed in research to elucidate the role of CCKB receptors in various physiological functions. []

      Properties

      CAS Number

      1705864-52-3

      Product Name

      N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide

      IUPAC Name

      N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide

      Molecular Formula

      C22H18N4O4

      Molecular Weight

      402.41

      InChI

      InChI=1S/C22H18N4O4/c27-21-9-17(16-5-1-2-6-18(16)25-21)22(28)24-14-10-23-26(11-14)12-15-13-29-19-7-3-4-8-20(19)30-15/h1-11,15H,12-13H2,(H,24,28)(H,25,27)

      InChI Key

      ZDKWMJSERPWBJJ-UHFFFAOYSA-N

      SMILES

      C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)NC5=CC=CC=C54

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.